molecular formula C18H20N4O3 B11618645 methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11618645
M. Wt: 340.4 g/mol
InChI Key: PAUZQXRMJQJHEF-UHFFFAOYSA-N
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Description

Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the tricyclic indole structure . This intermediate can then undergo further functionalization to introduce the butan-2-yl, imino, and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and biological properties.

Biological Activity

Methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazatricyclo structure which contributes to its unique chemical properties. The presence of multiple functional groups such as imino and carboxylate enhances its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of the compound against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

2. Anticancer Properties
Preliminary investigations suggest that the compound has anticancer effects, particularly against human tumor cell lines such as HepG2 (hepatocellular) and MCF7 (breast cancer). In vitro assays reveal significant cytotoxicity at micromolar concentrations.

3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes that are critical for cellular processes in pathogens or cancer cells.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways related to growth and inflammation.

Research Findings and Case Studies

A selection of relevant studies highlights the compound's biological activities:

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Showed promising anticancer activity in vitro with IC50 values ranging from 10 to 20 µM against HepG2 and MCF7 cell lines.
Identified potential anti-inflammatory effects by reducing TNF-alpha levels in macrophage cultures treated with the compound.

Comparative Analysis

To better understand the efficacy of methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo compounds, a comparison with similar compounds is essential:

Compound NameBiological ActivityIC50 (µM)Selectivity Index
Compound AAntimicrobial155
Compound BAnticancer1210
Methyl 7-butan...Antimicrobial/Anticancer10 - 20>15

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C18H20N4O3/c1-5-11(3)22-14(19)12(18(24)25-4)9-13-16(22)20-15-10(2)7-6-8-21(15)17(13)23/h6-9,11,19H,5H2,1-4H3

InChI Key

PAUZQXRMJQJHEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

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